- Ethyl Bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Cas no 92-13-7 (Pilocarpine)

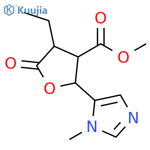

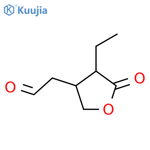

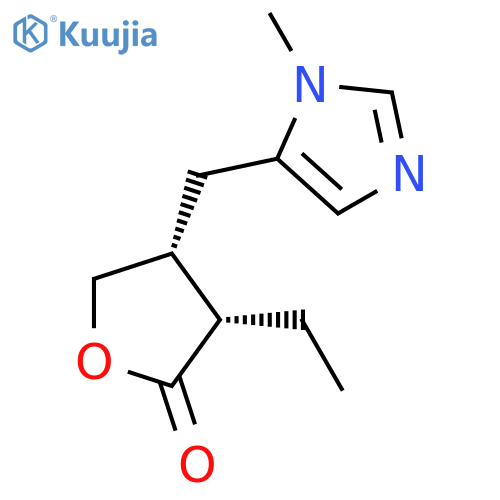

Pilocarpine structure

Nome del prodotto:Pilocarpine

Pilocarpine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- Pilocarpine

- Pilocarpin Hcl

- PILOCARPINE(RG)

- actone

- Ocucarpine

- Ocusert

- ocusertp20

- Pilocarpin

- Pilocarpol

- Pilokarpin

- pilokarpol

- Syncarpine

- Salagen

- (+)-Pilocarpine

- Isoptocarpine

- Ocusert pilo

- Ocusert P 20

- Pilocarpine chloride

- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

- Pilocarpine monohydrochloride

- 01MI4Q9DI3

- QCHFTSOMWOSFHM-WPRPVWTQSA-N

- (3S-cis)-3-Et

- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)

- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)

- Pilocarpine (8CI)

- MeSH ID: D010862

- Ocusert Pilo 40

- Pilocarpine, (+)-

- Spersacarpine

- DTXSID1021162

- NCGC00023339-09

- NCGC00023339-03

- PILOCARPINUM [HPUS]

- NCGC00023339-12

- NCGC00023339-08

- Lopac0_000960

- CHEBI:39462

- Lopac0_000950

- NCGC00023339-16

- AKOS016010311

- NCGC00023339-11

- SDCCGMLS-0003164.P005

- KBioSS_001587

- pilocarpine, Cytokine

- IDI1_000358

- CAS-92-13-7

- UNII-01MI4Q9DI3

- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone

- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one

- HMS2089K17

- Tox21_110887_1

- 92-13-7

- D00525

- 92-13-7 (FREE BASE)

- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone

- PILOCARPINE [ORANGE BOOK]

- GTPL305

- BRD-K85090592-008-05-2

- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

- PILOCARPINE [HSDB]

- CCG-205031

- PILOCARPINE [JAN]

- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one

- AI3-50523

- KBio2_001587

- Prestwick0_000449

- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-

- KBio3_001691

- Ocusert pilo-20

- NCGC00023339-28

- NINDS_000358

- Pilocarpine 100 microg/mL in Acetonitrile

- AB00053525_29

- BDBM50008072

- Spectrum_001107

- NCGC00023339-27

- MFCD00153042

- BPBio1_000548

- Pilocarpina

- PILOCARPINE [WHO-DD]

- BSPBio_000498

- DB01085

- NCGC00023339-10

- AB00053525-27

- Pilocarpine nitrate salt

- SBI-0050924.P004

- NCI60_004403

- BRD-K85090592-008-15-1

- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- HY-B0726A

- EINECS 202-128-4

- EN300-19632236

- NCGC00023339-14

- NCGC00023339-06

- Pilocarpine (JAN/USP)

- Prestwick1_000449

- Pilocarpine (USP:BAN:JAN)

- PILOCARPINE [USP MONOGRAPH]

- Ocusert Pilo-40

- PILOCARPINE (MART.)

- KBio1_000358

- (3S-CIS)-3-ETHYLDIHYDRO-4-

- KBio2_006723

- 102282-25-7

- BS-18966

- Prestwick2_000449

- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

- Prestwick3_000449

- BIDD:GT0217

- SPBio_001287

- Spectrum5_001379

- DTXCID901162

- BSPBio_002191

- Tocris-0694

- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one

- 1ST40310

- PILOCARPINE [VANDF]

- Tox21_110887

- SCHEMBL15146

- CHEBI:8207

- Ocucarpine; Ocusert P 20; Ocusert Pilo

- CS-0013746

- SPBio_002437

- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-

- SDCCGSBI-0050924.P006

- PILOCARPINE (USP-RS)

- Q411461

- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone

- NS00007560

- KBio2_004155

- NCGC00023339-07

- PILOCARPINE [MART.]

- HSDB 3163

- NCGC00023339-13

- E87145

- AB00053525_28

- Pilocarpine [USP:BAN:JAN]

- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone

- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-

- SR-01000075339-11

- C07474

- PILOCARPINE (USP MONOGRAPH)

- PILOCARPINE [USP-RS]

- PILOCARPINE [MI]

- KBioGR_000956

- Spectrum2_001284

- Pilocarpinum

- DivK1c_000358

- Ocusert pilo-20 (TN)

- Spectrum4_000478

- Spectrum3_000546

- CHEMBL550

- BRD-K85090592-003-18-6

- BRD-K85090592-003-19-4

- BRD-K85090592-008-22-7

- GLXC-20879

- DA-76884

-

- MDL: MFCD00153042

- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1

- Chiave InChI: QCHFTSOMWOSFHM-WPRPVWTQSA-N

- Sorrisi: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC

Proprietà calcolate

- Massa esatta: 208.12100

- Massa monoisotopica: 208.121

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 3

- Complessità: 245

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 44.1

- XLogP3: 1.1

Proprietà sperimentali

- Densità: 1.1123 (rough estimate)

- Punto di fusione: 34°

- Punto di ebollizione: bp5 260° (partial conversion to isopilocarpine)

- Punto di infiammabilità: 215 °C

- Indice di rifrazione: 1.5000 (estimate)

- PSA: 44.12000

- LogP: 1.16180

- Rotazione specifica: D18 +106° (c = 2)

- pka: 6.87(at 30℃)

Pilocarpine Informazioni sulla sicurezza

- Parola segnale:Danger

- Dichiarazione di pericolo: H300+H330

- Dichiarazione di avvertimento: P260-P264-P284-P301+P310-P310

- Numero di trasporto dei materiali pericolosi:UN 1544

- Codice categoria di pericolo: 26/28

- Istruzioni di sicurezza: S25; S45

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:6.1

- PackingGroup:Ⅲ

- Frasi di rischio:R26/28

- Termine di sicurezza:6.1(b)

- Gruppo di imballaggio:III

Pilocarpine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |

Pilocarpine |

92-13-7 | 1mg |

¥1953.00 | 2022-02-28 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |

(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |

92-13-7 | 100mg |

¥2398.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | Y1239651-10mg |

PILOCARPINE |

92-13-7 | 95% | 10mg |

$185 | 2023-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |

Pilocarpine |

92-13-7 | AR | 100mg |

¥4,828.00 | 2022-09-28 | |

| Enamine | EN300-19632236-0.05g |

(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |

92-13-7 | 0.05g |

$2755.0 | 2023-09-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479256-100mg |

Pilocarpine, |

92-13-7 | 100mg |

¥1843.00 | 2023-09-05 | ||

| 1PlusChem | 1P00GS4T-5mg |

Pilocarpine |

92-13-7 | 5mg |

$40.00 | 2025-02-27 | ||

| A2B Chem LLC | AH82157-100mg |

PILOCARPINE |

92-13-7 | 98% | 100mg |

$220.00 | 2024-05-20 | |

| 1PlusChem | 1P00GS4T-100mg |

PILOCARPINE |

92-13-7 | 100mg |

$329.00 | 2023-12-15 | ||

| A2B Chem LLC | AH82157-5mg |

PILOCARPINE |

92-13-7 | 99% | 5mg |

$75.00 | 2024-07-18 |

Pilocarpine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Ethyl bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-Butyrolactones, Organic Letters, 2019, 21(15), 5962-5966

Metodo di produzione 5

Condizioni di reazione

Riferimento

- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acid, Journal of Organic Chemistry, 1993, 58(5), 1159-66

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administration, S.T.P. Pharma Sciences, 1992, 2(1), 53-60

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Preparation of pilocarpine and analogs, European Patent Organization, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Cholinergic activity of fluorinated quaternary pilocarpine derivatives, Toxicological and Environmental Chemistry, 1986, 11(3), 183-90

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C

1.2 Reagents: Triethylamine ; 1 w, 23 °C

1.2 Reagents: Triethylamine ; 1 w, 23 °C

Riferimento

- Concise synthesis of both enantiomers of pilocarpine, Molecules, 2021, 26(12),

Metodo di produzione 11

Condizioni di reazione

Riferimento

- A new type of redox initiator-drug/peroxide initiator, Jinan Daxue Xuebao, 1991, 12(3), 66-71

Metodo di produzione 12

Condizioni di reazione

Riferimento

- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizations, Journal of Natural Products, 1992, 55(2), 194-206

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Carboxylic acid esters: product subclass 4: alkanedioic acid esters, Science of Synthesis, 2006, 20, 987-1046

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate, Journal of Organic Chemistry, 2002, 67(17), 5913-5918

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpine, Tetrahedron Letters, 1997, 38(29), 5213-5216

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane

1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane

1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane

Riferimento

- A synthesis of pilocarpine, Journal of Organic Chemistry, 1993, 58(1), 62-4

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt

1.2 Reagents: Triethylamine ; 7 d, 25 °C

1.2 Reagents: Triethylamine ; 7 d, 25 °C

Riferimento

- A chemoenzymatic approach to (+)-pilocarpine, Tetrahedron, 2008, 64(40), 9384-9387

Metodo di produzione 18

Metodo di produzione 19

Condizioni di reazione

Riferimento

- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-Enynes, Organic Letters, 2011, 13(13), 3522-3525

Metodo di produzione 20

Condizioni di reazione

Riferimento

- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-Pilocarpine, Journal of the American Chemical Society, 2002, 124(28), 8198-8199

Pilocarpine Raw materials

- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)

- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)

- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate

- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate

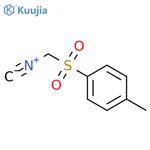

- 1-isocyanomethanesulfonyl-4-methylbenzene

- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-

- Isopilocarpine

Pilocarpine Preparation Products

Pilocarpine Letteratura correlata

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

92-13-7 (Pilocarpine) Prodotti correlati

- 28958-85-2(Isopilocarpine Hydrochloride)

- 148-72-1(pilocarpine nitrate)

- 54-71-7(Pilocarpine hydrochloride)

- 446829-08-9(3-(3-phenylpropanamido)benzoic acid)

- 2757891-09-9(5-Bromopyrazin-2-yl 4-methylbenzene-1-sulfonate)

- 1804848-05-2(4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol)

- 770-31-0(4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde)

- 2097981-06-9(1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol)

- 1859273-76-9(1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171535-82-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopropane-1-carboxylic acid)

Fornitori consigliati

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso